

Application Note & Protocol: Preparation of Lipid 12T-O14 Lipid Nanoparticles

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Compound of Interest

Compound Name: Lipid 12T-O14

Cat. No.: B15574268

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Audience: Researchers, scientists, and drug development professionals.

Introduction Lipid Nanoparticles (LNPs) are at the forefront of drug delivery systems, particularly for nucleic acid-based therapeutics like mRNA and siRNA. A critical component of these LNPs is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. **Lipid 12T-O14** is an amidine-incorporated degradable (AID) lipid that has been effectively used in generating LNPs for both in vitro and in vivo delivery of genetic material.^[1] With a pKa of 8.15, it remains positively charged at a low pH, enabling efficient encapsulation of negatively charged nucleic acids, and becomes near-neutral at physiological pH, reducing cytotoxicity.^{[1][2]}

This document provides a detailed protocol for the preparation of **Lipid 12T-O14** LNPs using a microfluidic mixing method, followed by standard characterization techniques.

Materials and Reagents

Component	Description & Supplier (Example)	Purpose
Lipids		
Lipid 12T-O14	Amidine-incorporated ionizable lipid (e.g., Cayman Chemical)	Encapsulates nucleic acid payload.[1]
Cholesterol	(e.g., Sigma-Aldrich)	Provides structural integrity and stability to the LNP.[2][3][4]
Helper Lipid (e.g., DSPC)	1,2-distearoyl-sn-glycero-3-phosphocholine (e.g., Avanti Lipids)	Supports the lipid bilayer structure and stability.[4]
PEG-Lipid (e.g., DMG-PEG 2000)	1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000	Controls particle size and prevents aggregation.[4]
Nucleic Acid Payload		
mRNA, siRNA, or pDNA	(e.g., TriLink BioTechnologies)	Therapeutic cargo to be delivered.
Buffers & Solvents		
Ethanol, 200 Proof	Molecular biology grade	Solvent for dissolving lipids.[2][5]
Citrate Buffer	10-50 mM, pH 3.0 - 4.0	Aqueous buffer for nucleic acid and LNP formation.[5][6][7]
Phosphate-Buffered Saline (PBS)	pH 7.4, RNase-free	Buffer for dialysis/buffer exchange after formation.[2]
Characterization		
RiboGreen Reagent	(e.g., Thermo Fisher Scientific)	For quantifying nucleic acid encapsulation.[8]
Triton X-100 (10% v/v)	(e.g., Sigma-Aldrich)	Detergent to lyse LNPs for encapsulation assay.[9]

Equipment

- Microfluidic mixing system (e.g., NanoAssemblr™ Benchtop from Precision NanoSystems)
- Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
- Fluorometer or plate reader for encapsulation efficiency assay
- Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassettes, 10K MWCO)
- Standard laboratory equipment: vortex mixer, pipettes, sterile RNase-free tubes.

Experimental Protocols

Preparation of Stock Solutions

- Lipid Stock Solution (in Ethanol):
 - Bring all lipids to room temperature.
 - Prepare individual stock solutions of each lipid in 200-proof ethanol. Heating at 60-65°C may be required to fully dissolve some lipids like DSPC and cholesterol.[9]
 - Combine the individual lipid stocks to create a final lipid mixture in ethanol. A commonly used molar ratio is 50:10:38.5:1.5 (Ionizable Lipid: DSPC: Cholesterol: PEG-Lipid).[7][9]
 - The final total lipid concentration in the ethanol stock can be, for example, 25 mM.[9]
 - Store lipid solutions at -20°C.
- Nucleic Acid Stock Solution (in Aqueous Buffer):
 - Thaw the nucleic acid (e.g., mRNA) on ice.
 - Dilute the nucleic acid to the desired concentration in a low pH buffer, such as 10 mM citrate buffer (pH 4.0).[5][7] The final concentration should be calculated based on the target lipid-to-nucleic acid ratio.

LNP Formulation via Microfluidics

The principle of microfluidic mixing involves the rapid and controlled mixing of a lipid-in-ethanol stream with an aqueous nucleic acid stream. This process, known as nanoprecipitation, causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.[5]

- System Setup:
 - Prime the microfluidic system according to the manufacturer's instructions.
 - Load the lipid-ethanol stock solution into one syringe and the aqueous nucleic acid solution into another.
- Mixing Parameters:
 - Set the desired total flow rate (e.g., 4-14 mL/min).[5]
 - Set the volumetric flow rate ratio of the aqueous phase to the lipid-ethanol phase. A ratio of 3:1 is commonly used.[2]
- LNP Assembly:
 - Initiate the mixing process. The two solutions will combine in the microfluidic cartridge, leading to the spontaneous formation of LNPs.
 - Collect the resulting milky-white LNP solution in a sterile RNase-free tube.

Downstream Processing: Buffer Exchange

- Immediately after formation, the LNP solution contains a high percentage of ethanol, which must be removed. Dilute the collected sample 1:1 with PBS (pH 7.4) to stabilize the particles.[5]
- Transfer the diluted LNP solution to a dialysis cassette (e.g., 10K MWCO).
- Perform dialysis against sterile PBS (pH 7.4) at 4°C for at least 18-24 hours, with several buffer changes, to remove ethanol and exchange the buffer to a physiological pH.[2]
- After dialysis, collect the LNP sample and store it at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

Particle Size, Polydispersity, and Zeta Potential

- Method: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential.
- Procedure: Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for the instrument.
- Expected Results: LNPs should ideally have a particle size between 50-150 nm with a PDI value below 0.2, indicating a homogenous population.[\[2\]](#)[\[10\]](#)[\[11\]](#)

Nucleic Acid Encapsulation Efficiency

- Method: A fluorescent dye-based assay (e.g., RiboGreen) is used to quantify the amount of encapsulated versus free nucleic acid.[\[8\]](#)
- Procedure:
 - Prepare two aliquots of the LNP sample.
 - To one aliquot, add a detergent like Triton X-100 (to a final concentration of ~0.2-0.5%) to disrupt the LNPs and release the encapsulated nucleic acid. Incubate for 10-15 minutes.[\[9\]](#)
 - Add the RiboGreen reagent to both the lysed and intact LNP samples, as well as to a standard curve of the free nucleic acid.
 - Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).
 - Calculate the encapsulation efficiency (%EE) using the formula: $\%EE = (\text{Fluorescence}_{\text{lysed}} - \text{Fluorescence}_{\text{intact}}) / \text{Fluorescence}_{\text{lysed}} * 100\%$

Data Presentation

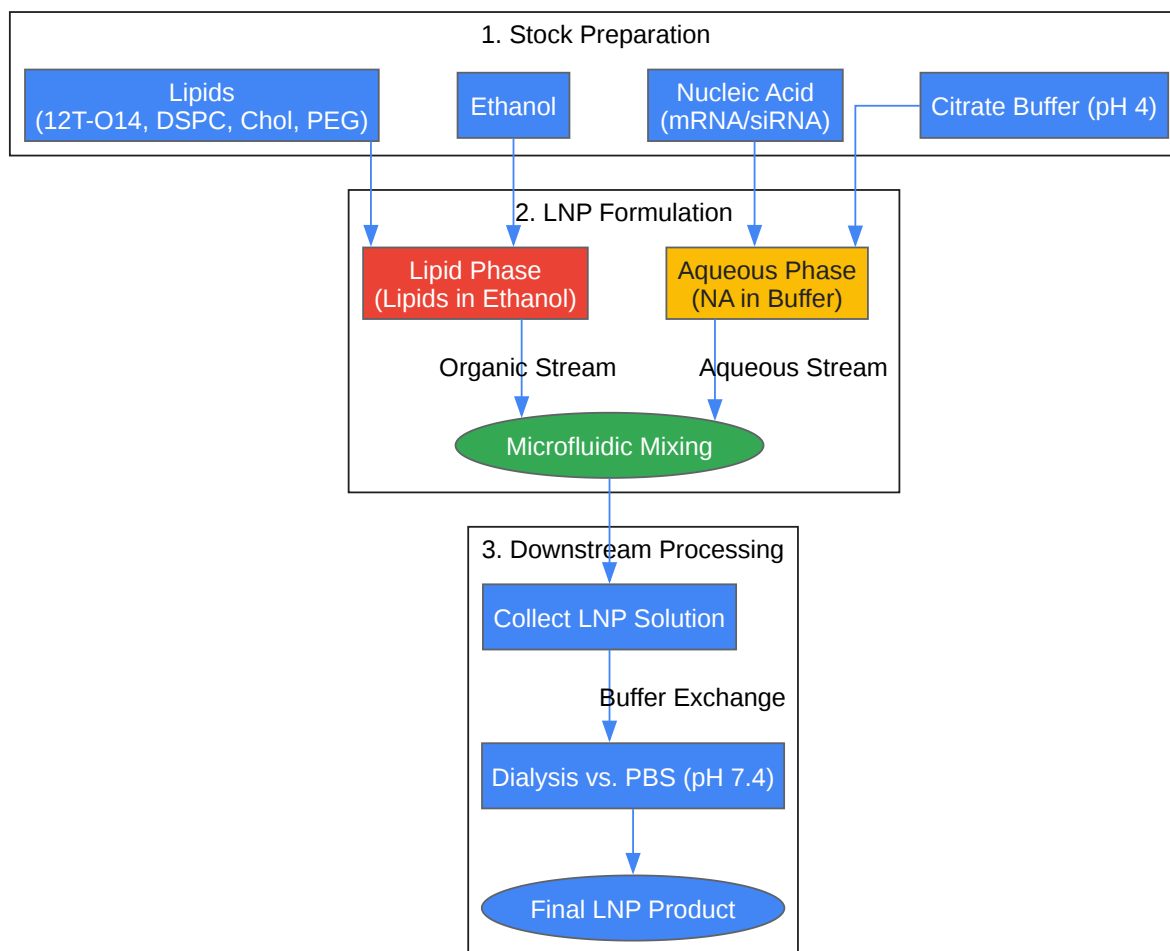
Table 1: LNP Formulation Parameters

Parameter	Value	Rationale
Ionizable Lipid	Lipid 12T-O14	Amidine-incorporated lipid for efficient nucleic acid delivery. [1]
Lipid Molar Ratio (12T-O14:DSPC:Chol:PEG)	50:10:38.5:1.5	A standard ratio for creating stable and effective LNPs.[7][9]
Aqueous Phase Buffer	10 mM Citrate, pH 4.0	Low pH protonates the ionizable lipid, facilitating nucleic acid complexation.[2][5][7]
Organic Phase	200 Proof Ethanol	Solvent for lipids.[2][5]
Aqueous:Organic Flow Ratio	3:1	Common ratio for microfluidic synthesis, influences particle formation.[2]
N:P Ratio	3-10	Molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid backbone.
Lipid to Nucleic Acid Weight Ratio	10:1 to 30:1	Influences encapsulation efficiency and particle structure.[2]

Table 2: Expected LNP Characteristics

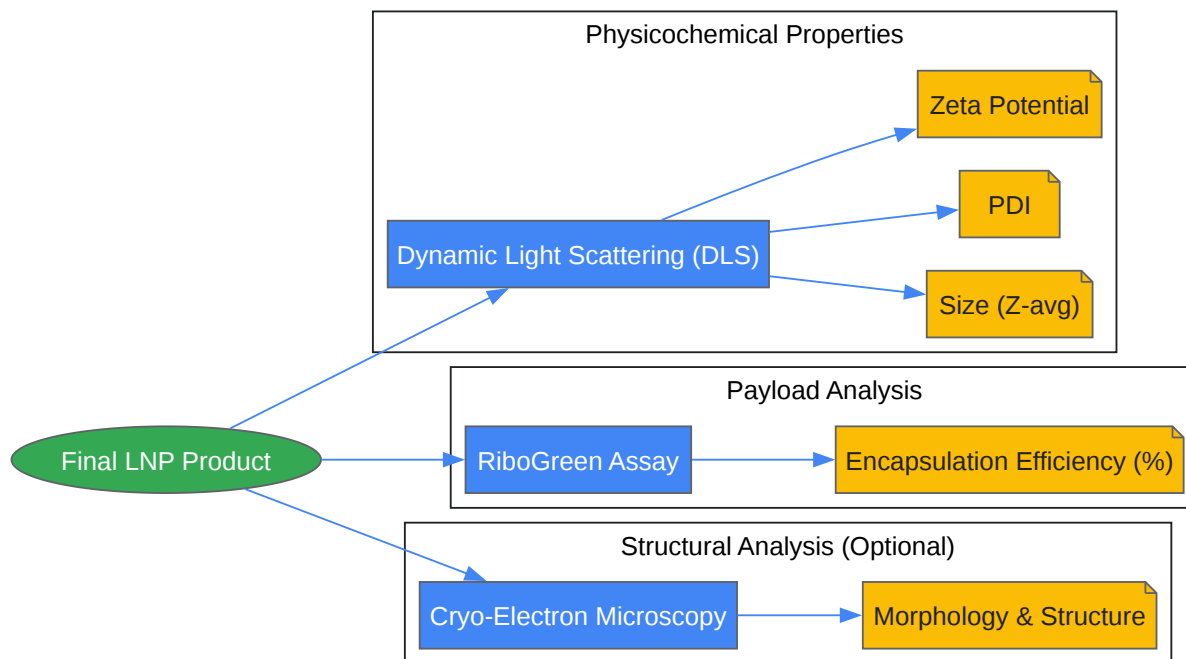
Characteristic	Target Range	Method
Particle Size (Z-average)	70 - 120 nm	DLS
Polydispersity Index (PDI)	< 0.2	DLS
Zeta Potential (at pH 7.4)	Near-neutral	DLS
Encapsulation Efficiency	> 90%	RiboGreen Assay

Visualizations



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Caption: Workflow for the preparation of **Lipid 12T-O14** LNPs.



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Caption: Key characterization methods for **Lipid 12T-O14** LNPs.

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